molecular formula C9H14 B13597433 2-Vinylbicyclo[2.2.1]heptane CAS No. 2146-39-6

2-Vinylbicyclo[2.2.1]heptane

Cat. No.: B13597433
CAS No.: 2146-39-6
M. Wt: 122.21 g/mol
InChI Key: PFUYSXSIHCSVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenylbicyclo[2.2.1]heptane, also known as 2-vinylbicyclo[2.2.1]heptane, is an organic compound with the molecular formula C₉H₁₄. It is a bicyclic compound that features a vinyl group attached to a bicyclo[2.2.1]heptane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenylbicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with ethylene to form the bicyclo[2.2.1]heptane skeleton, which can then be functionalized to introduce the vinyl group .

Industrial Production Methods

Industrial production of 2-ethenylbicyclo[2.2.1]heptane typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the reaction and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

2-Ethenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents like hydrogen gas with a catalyst for reduction, and halogens or other electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .

Major Products

Major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Ethenylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.

    Medicine: Some derivatives of 2-ethenylbicyclo[2.2.1]heptane are investigated for their potential therapeutic properties.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethenylbicyclo[2.2.1]heptane and its derivatives depends on the specific application and target. In chemical reactions, the vinyl group can act as a reactive site for various transformations. In biological systems, the compound’s structure allows it to interact with specific molecular targets, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethenylbicyclo[2.2.1]heptane include:

    Norbornene: A bicyclic compound with a similar structure but without the vinyl group.

    Norbornadiene: A bicyclic compound with two double bonds in the bicyclo[2.2.1]heptane framework.

    Bicyclo[2.2.1]heptane: The parent compound without any functional groups.

Uniqueness

2-Ethenylbicyclo[2.2.1]heptane is unique due to the presence of the vinyl group, which provides additional reactivity and potential for functionalization compared to its analogs. This makes it a valuable compound in synthetic chemistry and various applications .

Properties

CAS No.

2146-39-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

2-ethenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h2,7-9H,1,3-6H2

InChI Key

PFUYSXSIHCSVJJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC2CCC1C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.